HTH-01-091 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

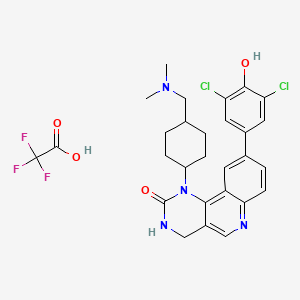

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H29Cl2F3N4O4 |

|---|---|

Molecular Weight |

613.5 g/mol |

IUPAC Name |

9-(3,5-dichloro-4-hydroxyphenyl)-1-[4-[(dimethylamino)methyl]cyclohexyl]-3,4-dihydropyrimido[5,4-c]quinolin-2-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C26H28Cl2N4O2.C2HF3O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17;3-2(4,5)1(6)7/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34);(H,6,7) |

InChI Key |

CLJBZXGJEZIMTK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1CCC(CC1)N2C3=C4C=C(C=CC4=NC=C3CNC2=O)C5=CC(=C(C(=C5)Cl)O)Cl.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

HTH-01-091 TFA: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-091 TFA is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in the pathogenesis of various cancers, particularly breast cancer.[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its target profile, cellular effects, and the signaling pathways it modulates. Quantitative data on its inhibitory and antiproliferative activities are presented, along with descriptions of key experimental protocols. Visual representations of its mechanism and experimental workflows are provided to facilitate a deeper understanding for research and drug development applications.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a key regulator of cell cycle progression, particularly in mitosis, and is overexpressed in numerous human cancers, correlating with poor prognosis.[2][3][4] Its role in tumorigenesis has made it an attractive target for cancer therapy. This compound has emerged as a valuable research tool for studying the biological functions of MELK and as a potential lead compound for the development of novel anticancer agents. This guide synthesizes the current understanding of this compound's mechanism of action.

Quantitative Data

The inhibitory activity of this compound against its primary target, MELK, and other kinases, as well as its antiproliferative effects on various breast cancer cell lines, are summarized below.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| MELK | 10.5 |

| DYRK3 | 41.8 |

| RIPK2 | 42.5 |

| PIM1 | 60.6 |

| smMLCK | 108.6 |

| mTOR | 632 |

| PIK3CA | 962 |

| CDK7 | 1230 |

| GSK3A | 1740 |

Data sourced from MedchemExpress.[1]

Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines (3-day assay)

| Cell Line | Subtype | IC50 (µM) |

| T-47D | Luminal | 3.87 |

| MDA-MB-468 | Basal-like | 4.00 |

| BT-549 | Basal-like | 6.16 |

| MCF7 | Luminal | 8.75 |

| HCC70 | Basal-like | 8.80 |

| ZR-75-1 | Luminal | >10 |

Data sourced from MedchemExpress.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its primary effect through the competitive inhibition of MELK in an ATP-binding manner.[1] This inhibition leads to the degradation of MELK protein and subsequent disruption of downstream signaling pathways crucial for cancer cell proliferation and survival.[1]

Primary Target: MELK Signaling

MELK is a critical regulator of mitotic progression.[4] It is involved in spliceosome assembly, and its kinase activity is essential for the G2/M transition and proper execution of mitosis.[5] Overexpression of MELK in cancer cells, particularly in basal-like breast cancer, is associated with increased proliferation and poor outcomes.[4] HTH-01-091, by inhibiting MELK, is expected to induce cell cycle arrest, primarily at the G2/M phase, and promote apoptosis in cancer cells dependent on MELK activity.[5]

Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.

Off-Target Effects

This compound also exhibits inhibitory activity against other kinases, including PIM1/2/3 and RIPK2, which may contribute to its overall cellular effects.[1]

-

PIM Kinases: The PIM family of serine/threonine kinases (PIM1, PIM2, PIM3) are proto-oncogenes that regulate cell survival, proliferation, and apoptosis.[6][7] Inhibition of PIM kinases can suppress tumor growth and enhance the efficacy of other anticancer agents.[7]

-

RIPK2: Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a key mediator in the NOD-like receptor signaling pathway, which is involved in inflammation and immune responses.[8][9] Dysregulation of RIPK2 signaling has been implicated in inflammatory diseases and some cancers.[10]

The inhibition of these off-target kinases could provide synergistic antitumor effects, but also warrants further investigation for potential side effects.

Caption: Off-target signaling pathways inhibited by this compound.

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize the activity of this compound, based on available information.

In Vitro Kinase Inhibition Assay (Z'LYTE Biochemical Assay)

This assay is used to determine the IC50 values of this compound against a panel of kinases.

-

Principle: The Z'LYTE assay is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

-

Methodology:

-

The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a microplate well.

-

This compound is added at various concentrations.

-

The kinase reaction is allowed to proceed for a specified time.

-

A development reagent containing a site-specific protease is added. The protease only cleaves the non-phosphorylated peptide, disrupting the fluorescence resonance energy transfer (FRET).

-

The fluorescence is measured, and the extent of phosphorylation is calculated.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell-Based Antiproliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Principle: Cell viability is assessed using a colorimetric or fluorometric method that measures metabolic activity or cellular ATP content.

-

Methodology:

-

Breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 3 days).[1]

-

A viability reagent (e.g., MTT, resazurin, or CellTiter-Glo) is added to each well.

-

After incubation, the absorbance or fluorescence is measured using a plate reader.

-

The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined.

-

MELK Pull-Down and Degradation Assay (Immunoblotting)

This experiment demonstrates the cell permeability of this compound and its effect on MELK protein levels.

-

Principle: An ATP-biotin probe is used to bind to ATP-binding proteins in cell lysates. Streptavidin beads are then used to pull down the biotin-labeled proteins. The amount of pulled-down MELK is assessed by immunoblotting.

-

Methodology:

-

MDA-MB-468 cells are treated with different doses of this compound for 1 hour.[11]

-

Cells are lysed, and the lysates are incubated with an ATP-biotin probe.

-

Streptavidin-coated beads are added to the lysates to pull down the biotin-labeled proteins.

-

The beads are washed, and the bound proteins are eluted.

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies specific for MELK and a loading control (e.g., ERK1/2).[1]

-

The protein bands are visualized using chemiluminescence. A dose-dependent decrease in the MELK band indicates competitive binding of this compound to the ATP-binding site of MELK.[1]

-

To assess MELK degradation, cells are treated with this compound for various time points, and whole-cell lysates are analyzed by immunoblotting for MELK and a loading control (e.g., α-tubulin).[11]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

HTH-01-091 TFA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-091 trifluoroacetate (TFA) is a potent and selective, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). With a half-maximal inhibitory concentration (IC50) of 10.5 nM for MELK, it serves as a valuable chemical probe for studying the biological functions of this kinase. HTH-01-091 also exhibits inhibitory activity against a panel of other kinases, including PIM1/2/3, RIPK2, and DYRK3. This document provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of HTH-01-091 TFA. It includes a summary of its inhibitory profile, effects on cancer cell lines, and detailed experimental methodologies. Furthermore, key signaling pathways affected by HTH-01-091 are illustrated to provide a deeper understanding of its mechanism of action.

Chemical Structure and Properties

HTH-01-091 is a small molecule inhibitor with the chemical formula C26H28Cl2N4O2 and a molecular weight of 499.43 g/mol .[1] The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt, which is common practice to improve the solubility and stability of amine-containing compounds.

Table 1: Physicochemical Properties of HTH-01-091

| Property | Value | Reference |

| Molecular Formula | C26H28Cl2N4O2 | [1] |

| Molecular Weight | 499.43 | [1] |

| CAS Number | 2000209-42-5 | [1] |

| Appearance | White to light yellow solid powder | |

| Solubility | DMSO: ≥ 5 mg/mL (10.01 mM) | [2] |

| Storage | Powder: -20°C (3 years); In solvent: -80°C (6 months) | [1] |

A two-dimensional representation of the HTH-01-091 chemical structure is provided below.

Caption: 2D chemical structure of HTH-01-091.

Biological Activity and Target Profile

HTH-01-091 is a potent inhibitor of MELK, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and stem cell renewal.[3][4] It is a cell-permeable compound that acts in an ATP-competitive manner.[5][6] In addition to MELK, HTH-01-091 inhibits a range of other kinases, as detailed in the table below.

Table 2: Kinase Inhibitory Profile of HTH-01-091

| Target Kinase | IC50 (nM) | Reference |

| MELK | 10.5 | [5][7] |

| DYRK4 | 41.8 | [1] |

| PIM1 | 60.6 | [1] |

| mTOR | 632 | [1] |

| CDK7 | 1230 | [1] |

| PIM2 | - | [5][7] |

| PIM3 | - | [5][7] |

| RIPK2 | - | [5][7] |

| smMLCK | - | [5][7] |

| CLK2 | - | [5][7] |

Note: IC50 values for PIM2, PIM3, RIPK2, smMLCK, and CLK2 were not explicitly found in the search results, but these kinases are listed as targets of HTH-01-091.

In Vitro Efficacy in Breast Cancer Cell Lines

HTH-01-091 has demonstrated antiproliferative activity in a panel of breast cancer cell lines.[6] The compound has been shown to be cell-permeable and cause the degradation of MELK protein.[5]

Table 3: Antiproliferative Activity of HTH-01-091 in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| MDA-MB-468 | 4.00 | [6] |

| BT-549 | 6.16 | [6] |

| HCC70 | 8.80 | [6] |

| ZR-75-1 | >10 | [6] |

| MCF7 | 8.75 | [6] |

| T-47D | 3.87 | [6] |

Signaling Pathways

HTH-01-091 exerts its biological effects by inhibiting key signaling pathways regulated by its target kinases.

MELK Signaling Pathway

MELK is involved in multiple oncogenic signaling pathways, including the regulation of cell cycle progression and apoptosis.[3][4] It can phosphorylate and activate the transcription factor FOXM1, which in turn promotes the expression of mitotic regulators.[8][9] MELK has also been shown to interact with and phosphorylate p53.[9]

Caption: Inhibition of the MELK signaling pathway by HTH-01-091.

PIM1 Signaling Pathway

PIM1 is a serine/threonine kinase that plays a role in cell survival and proliferation by phosphorylating various substrates, including the pro-apoptotic protein Bad.[10] PIM1 itself is regulated by the JAK/STAT signaling pathway.[11][12]

Caption: Inhibition of the PIM1 signaling pathway by HTH-01-091.

RIPK2 Signaling Pathway

Receptor-Interacting Protein Kinase 2 (RIPK2) is a key component of the NOD-like receptor signaling pathway, which is involved in the innate immune response.[13][14][15] Activation of RIPK2 leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.[15][16]

Caption: Inhibition of the RIPK2 signaling pathway by HTH-01-091.

Experimental Protocols

Western Blot Analysis

-

Cell Line: MDA-MB-468 cells.

-

Treatment: Cells are treated with HTH-01-091 at concentrations of 0, 0.1, 1.0, and 10 µM.

-

Incubation Time: 1 hour.

-

Procedure: Following treatment, cell lysates are prepared and subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for MELK and a loading control (e.g., β-actin).

-

Expected Outcome: A dose-dependent reduction in MELK protein levels is expected in HTH-01-091-treated cells compared to the vehicle control.

Cell Proliferation Assay

-

Cell Lines: MDA-MB-468, BT-549, HCC70, ZR-75-1, MCF7, and T-47D cells.

-

Treatment: Cells are treated with HTH-01-091 at concentrations ranging from 0.001 to 10 µM.

-

Incubation Time: 3 days.

-

Procedure: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay. The absorbance or luminescence is measured, and the data is used to calculate the IC50 value for each cell line.

-

Expected Outcome: HTH-01-091 is expected to inhibit cell proliferation in a dose-dependent manner, allowing for the determination of IC50 values.[6]

Conclusion

This compound is a valuable research tool for investigating the roles of MELK and other kinases in cellular processes and disease, particularly in the context of cancer. Its well-characterized inhibitory profile and demonstrated in vitro activity provide a solid foundation for further preclinical and potentially clinical investigations. The detailed methodologies and pathway diagrams presented in this guide are intended to facilitate the design and interpretation of future studies involving this potent multi-kinase inhibitor.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. HTH-01-091 | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]

- 3. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. HTH-01-091 | maternal embryonic leucine zipper kinase (MELK) inhibitor | CAS# 2000209-42-5 | InvivoChem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in Glioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 11. PIM1 - Wikipedia [en.wikipedia.org]

- 12. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 14. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

HTH-01-091 TFA: A Technical Guide to a Selective MELK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling, albeit complex, therapeutic target in oncology.[1][2] Overexpressed in a variety of human cancers, including those of the breast, brain, and colon, MELK plays a crucial role in cell cycle progression, apoptosis, and the maintenance of cancer stem cells.[1][3][4] This technical guide provides an in-depth overview of HTH-01-091 TFA, a potent and selective small molecule inhibitor of MELK.[5] We will delve into the core biology of MELK, the mechanism of action of this compound, present key quantitative data, and provide detailed experimental protocols for researchers investigating this pathway. This document aims to be a comprehensive resource for scientists and drug development professionals working on or interested in the therapeutic targeting of MELK.

Introduction to MELK (Maternal Embryonic Leucine Zipper Kinase)

MELK, a member of the AMP-activated protein kinase (AMPK/Snf1) family of serine/threonine kinases, is a critical regulator of cellular proliferation and survival.[1][6] Initially identified for its role in embryonic development, subsequent research has revealed its significant involvement in oncogenesis.[6][7]

Key Functions of MELK:

-

Cell Cycle Regulation: MELK is intricately involved in the G2/M phase transition of the cell cycle.[8] It phosphorylates and activates key mitotic regulators, including CDC25B, which in turn activates cyclin-dependent kinase 1 (CDK1) to promote mitotic entry.[3]

-

Apoptosis: The role of MELK in apoptosis is context-dependent, with reports suggesting both pro- and anti-apoptotic functions.[1] It has been shown to phosphorylate and activate the pro-apoptotic kinase ASK1 (Apoptosis Signal-regulating Kinase 1), while also interacting with and potentially inhibiting the pro-apoptotic Bcl-2 family member, Bcl-G.[1][9]

-

Cancer Stem Cells: MELK is highly expressed in cancer stem cells (CSCs) and is implicated in their self-renewal and survival.[1] Knockdown of MELK in glioblastoma stem cells has been shown to induce apoptosis and promote differentiation.[1]

-

Oncogenic Signaling: MELK interacts with and phosphorylates several key oncogenic transcription factors, most notably FOXM1 and c-JUN.[1][3] This phosphorylation enhances their transcriptional activity, leading to the expression of genes that drive tumor progression.[1][3]

This compound: A Selective MELK Inhibitor

This compound is a potent and selective, ATP-competitive inhibitor of MELK.[5][10] Its development provides a valuable chemical tool for elucidating the cellular functions of MELK and for exploring its therapeutic potential.

Mechanism of Action:

This compound binds to the ATP-binding pocket of MELK, preventing the transfer of a phosphate group from ATP to its downstream substrates.[10] This inhibition of MELK's kinase activity disrupts the signaling pathways that are dependent on this enzyme, leading to cellular effects such as cell cycle arrest and apoptosis in sensitive cancer cell lines.[5] Furthermore, treatment with HTH-01-091 has been observed to induce the degradation of the MELK protein itself.[5][11]

Quantitative Data

Kinase Inhibition Profile of this compound

This compound demonstrates high potency against MELK with an IC50 of 10.5 nM.[5][11][12] Its selectivity has been profiled against a panel of other kinases.

| Kinase | IC50 (nM) |

| MELK | 10.5 |

| PIM1 | 60.6 |

| DYRK4 | 41.8 |

| mTOR | 632 |

| CDK7 | 1230 |

| PIM2 | - |

| PIM3 | - |

| RIPK2 | - |

| DYRK3 | - |

| smMLCK | - |

| CLK2 | - |

| Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from multiple sources. A hyphen (-) indicates that a specific IC50 value was not provided in the referenced literature, although inhibition was noted.[5][10] |

Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

This compound has been shown to inhibit the proliferation of various breast cancer cell lines.

| Cell Line | IC50 (µM) |

| MDA-MB-468 | 4.00 |

| BT-549 | 6.16 |

| HCC70 | 8.80 |

| ZR-75-1 | >10 |

| MCF7 | 8.75 |

| T-47D | 3.87 |

| Table 2: Anti-proliferative IC50 values of this compound in a panel of breast cancer cell lines after 3 days of treatment.[5][11] |

Experimental Protocols

In Vitro MELK Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of compounds like this compound against MELK using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant human MELK enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific MELK peptide substrate)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase buffer or DMSO.

-

Kinase Reaction Setup:

-

Add kinase buffer to each well.

-

Add the test compound (this compound) or vehicle control (DMSO) to the appropriate wells.

-

Add the MELK enzyme to all wells except the no-enzyme control.

-

Add the substrate to all wells.

-

-

Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for MELK if known.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines a common method to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability at each compound concentration. Calculate the IC50 value by plotting the percent viability against the log of the compound concentration and fitting to a sigmoidal dose-response curve.

Western Blotting for MELK Degradation

This protocol can be used to visualize the effect of this compound on MELK protein levels.

Materials:

-

Cancer cell line (e.g., MDA-MB-468)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against MELK

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. Wash the cells with PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary anti-MELK antibody, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.

Signaling Pathways and Visualizations

MELK-FOXM1 Signaling Pathway

MELK directly interacts with and phosphorylates the transcription factor FOXM1, a master regulator of the cell cycle.[1][3] This phosphorylation event enhances the transcriptional activity of FOXM1, leading to the expression of mitotic regulators such as Aurora B Kinase, Survivin, and CDC25B, thereby promoting cell cycle progression and proliferation.[1][3]

This compound Experimental Workflow

The following diagram illustrates a typical experimental workflow to characterize the effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. MELK Kinase Enzyme System Application Note [worldwide.promega.com]

- 5. enteksci.com [enteksci.com]

- 6. researchgate.net [researchgate.net]

- 7. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

The Role of Maternal Embryonic Leucine Zipper Kinase (MELK) in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high rates of metastasis, and lack of targeted therapies.[1][2] Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase, has emerged as a critical player in TNBC pathogenesis and a promising therapeutic target.[3][4] This technical guide provides an in-depth overview of the role of MELK in TNBC, detailing its molecular functions, associated signaling pathways, and prognostic significance. Furthermore, it outlines key experimental protocols for studying MELK and presents quantitative data on its expression and the efficacy of its inhibitors.

Introduction to MELK and Triple-Negative Breast Cancer

Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[2] This molecular subtype is associated with a poor prognosis, early recurrence, and distant metastasis.[1][5] The lack of well-defined molecular targets makes TNBC difficult to treat with conventional targeted therapies, highlighting the urgent need for novel therapeutic strategies.[3][6]

MELK is a member of the snf1/AMPK family of serine-threonine kinases and is involved in various cellular processes, including cell cycle regulation, apoptosis, and stem cell renewal.[4][7] While its expression is minimal in normal adult tissues, MELK is significantly overexpressed in various cancers, including TNBC.[5][8] This differential expression pattern makes MELK an attractive target for cancer-specific therapies.[5][8]

The Multifaceted Role of MELK in TNBC Pathogenesis

MELK's involvement in TNBC is multifaceted, contributing to tumor initiation, progression, and resistance to therapy.

Driver of Tumorigenesis and Proliferation

MELK is a key regulator of the cell cycle, particularly the G2/M transition.[9] In TNBC, MELK overexpression is strongly correlated with high expression of the proliferation marker MKI67.[10] Silencing of MELK in TNBC cell lines leads to cell cycle arrest, primarily at the G2 phase, and a marked suppression of proliferation.[7][9] This suggests that TNBC cells are dependent on MELK for their mitotic progression.[9] The upregulation of MELK in TNBC may be partly driven by copy number gains of the MELK gene.[5][11]

Promoter of Metastasis and Invasion

A critical aspect of TNBC's aggressive phenotype is its high metastatic potential.[2] High MELK expression is significantly associated with an increased likelihood of distant metastasis.[5][8] Functional studies have demonstrated that inhibition of MELK, either genetically or pharmacologically, reduces the migration and invasion of TNBC cells.[5] Conversely, overexpression of MELK enhances their invasive capacity.[5] MELK appears to promote metastasis by inducing an epithelial-to-mesenchymal transition (EMT), a key process in cancer cell dissemination.[2][12]

Maintenance of Cancer Stem Cell (CSC) Phenotype

TNBC is enriched with cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal capabilities that are thought to drive tumor initiation, metastasis, and therapy resistance.[1][2] MELK plays a crucial role in maintaining the CSC phenotype in TNBC.[2][3] Inhibition of MELK has been shown to reduce mammosphere formation, an in vitro measure of CSC activity, in TNBC cell lines.[5]

Association with Chemoresistance and Radioresistance

High MELK expression has been linked to resistance to both chemotherapy and radiation therapy.[3][13] In the context of neoadjuvant chemotherapy (NAC), elevated MELK expression is paradoxically associated with a higher pathological complete response (pCR) rate in TNBC patients.[10] This may be due to the correlation of MELK with high proliferation, which can increase sensitivity to certain chemotherapeutic agents.[10] However, MELK has also been shown to protect glioma stem cells from radiation-induced cell death, and its overexpression induces radioresistance in breast cancer cell lines.[13]

Signaling Pathways Involving MELK in TNBC

MELK exerts its oncogenic functions through its interaction with and modulation of key signaling pathways.

The MELK-p53-FOXM1 Axis

One of the most well-characterized pathways involving MELK in cancer is its interaction with the transcription factor Forkhead Box M1 (FOXM1).[5] FOXM1 is a critical regulator of genes involved in cell cycle progression, particularly during the G2/M phase.[5][8] MELK can directly phosphorylate and activate FOXM1, leading to the transcription of its target genes.[5] The tumor suppressor p53 normally suppresses FOXM1. In many TNBC tumors, which frequently harbor TP53 mutations, this suppression is lost, leading to increased FOXM1 activity and consequently higher MELK expression.[5][8] The MELK inhibitor OTSSP167 has been shown to downregulate mutant p53 in TNBC cell lines, suggesting a complex interplay within this pathway.[1]

Crosstalk with NF-κB Signaling

MELK has also been shown to interact with the NF-κB signaling pathway, another critical pathway in TNBC pathobiology.[5][14] NF-κB is a transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. The precise mechanisms of MELK's interaction with NF-κB in TNBC are still under investigation but represent a promising area for further research.[5]

Quantitative Data on MELK in TNBC

The following tables summarize key quantitative data regarding MELK expression, its prognostic significance, and the efficacy of MELK inhibitors in TNBC.

Table 1: MELK Expression in Breast Cancer Subtypes

| Comparison Group | Finding | Reference |

| TNBC vs. ER-positive Breast Cancer | MELK expression is particularly high in TNBC. | [5][14] |

| TNBC vs. other breast cancer subtypes | TNBC consistently shows the highest MELK expression. | [10] |

| Basal-like vs. non-basal-like tumors | MELK mRNA levels are significantly increased in basal-like tumors (n=1,144) compared to non-basal-like tumors (n=4,205) (p<0.0001). | [1][15] |

| TNBC tumors vs. HR+HER2- tumors | MELK mRNA levels are higher in TNBC tumors. | [2][12] |

| Breast tumors vs. normal breast tissue | MELK expression is eight times higher in breast tumors. | [2][12] |

Table 2: Prognostic Significance of High MELK Expression in Breast Cancer

| Survival Metric | Association with High MELK Expression | Reference |

| Overall Survival (OS) | Correlates with worse OS. | [5][8] |

| Recurrence-Free Survival (RFS) | Correlates with shorter RFS. | [5][8] |

| Distant Metastasis-Free Survival (DMFS) | Correlates with worse DMFS. | [5][8] |

Table 3: Efficacy of MELK Inhibitors in TNBC Cell Lines

| Inhibitor | Cell Line | IC50 / EC50 | Effect | Reference |

| OTSSP167 | MDA-MB-231 | 22.0 nM (EC50) | Reduces proliferation. | [16] |

| OTSSP167 | SUM-159 | 67.3 nM (EC50) | Reduces proliferation. | [16] |

| 30e | TNBC and IBC cell lines | 0.45 to 1.76 µM (IC50) | Inhibits cell viability. | [17] |

| 30e | Normal MCF-10A breast cells | >20 µM (IC50) | No significant effect. | [17] |

Experimental Protocols for Studying MELK in TNBC

This section provides an overview of key experimental protocols used to investigate the role of MELK in TNBC.

Representative Experimental Workflow for Evaluating a MELK Inhibitor

References

- 1. Video: Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]

- 2. Western blot protocol | Abcam [abcam.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchhub.com [researchhub.com]

- 5. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. origene.com [origene.com]

- 14. researchgate.net [researchgate.net]

- 15. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 16. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

- 17. Standardization of Manual Method of Immunohistochemical Staining for Breast Cancer Biomarkers at Tertiary Cancer Care Center: An Audit - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Maternal Embryonic Leucine Zipper Kinase (MELK) in Mitosis: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a multifaceted and critical role in the orchestration of mitosis. Its expression and activity are tightly regulated throughout the cell cycle, peaking during G2/M phase.[1][2] This guide provides an in-depth examination of MELK's function, focusing on its precise spatiotemporal localization, its position as a key node in mitotic signaling pathways, and its direct involvement in processes including mitotic entry, protein synthesis, and cytokinesis. While its overexpression in numerous cancers has positioned it as a compelling therapeutic target, recent studies have introduced controversy regarding its essentiality, underscoring the need for a deeper mechanistic understanding.[3][4] This document synthesizes current knowledge, presents quantitative data, details key experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for professionals in the field.

Introduction to MELK

Maternal Embryonic Leucine Zipper Kinase (MELK) is a member of the AMPK-related kinase family, which is conserved from yeast to humans and is involved in fundamental cellular processes like cell polarity and proliferation.[5] MELK expression is largely restricted to proliferating cells and is often dramatically upregulated in a wide spectrum of human cancers, where its high expression levels frequently correlate with aggressive tumors and poor patient prognosis.[6]

Functionally, MELK is deeply integrated into the cell cycle, with its protein levels and kinase activity increasing significantly as cells prepare to divide and subsequently decreasing upon mitotic exit.[1] This dynamic regulation points to its role as a key mitotic kinase. Depletion or inhibition of MELK has been shown to cause delays in mitotic entry, defects in chromosome segregation, and failures in cytokinesis, leading to cell death in certain contexts.[1][7] These findings have spurred the development of small molecule inhibitors targeting MELK. However, the field is also marked by a significant debate, as some studies using CRISPR/Cas9-mediated gene knockout have found MELK to be non-essential for cancer cell proliferation, challenging earlier findings based on RNAi and pharmacological inhibition.[3][4][7] This guide focuses on the established molecular functions of MELK during the intricate process of mitosis.

Spatiotemporal Dynamics of MELK during Mitosis

The function of a kinase is intimately linked to its location within the cell. MELK exhibits a highly dynamic and precisely timed localization pattern during mitosis, which is critical for its functions.

In human cells, MELK is predominantly cytoplasmic during prophase and metaphase.[5] A dramatic relocalization event occurs within approximately three minutes of the metaphase-to-anaphase transition, where MELK translocates to the cell cortex.[8][9] It remains associated with the cortex, the actin-rich layer just beneath the plasma membrane, throughout anaphase and telophase before returning to the cytoplasm in the subsequent G1 phase.[5][8]

This translocation is not arbitrary but is tightly regulated by the master mitotic kinase, CDK1 (Cyclin-Dependent Kinase 1).

-

During Prometaphase/Metaphase: High CDK1 activity leads to the phosphorylation of MELK within its Threonine-Proline (TP) rich region. This phosphorylation is thought to induce an intramolecular interaction that masks the Kinase-Associated 1 (KA1) domain, preventing it from binding to phospholipids in the plasma membrane.[8]

-

At Anaphase Onset: The anaphase-promoting complex/cyclosome (APC/C) triggers the destruction of cyclins, leading to a sharp drop in CDK1 activity.[8] This allows phosphatases, such as Protein Phosphatase 4 (PP4), to dephosphorylate MELK.[8][9]

-

Anaphase/Telophase: Dephosphorylation of the TP-rich region releases the KA1 domain, enabling it to bind to the plasma membrane and localize MELK to the cell cortex where it can access its substrates for cytokinesis.[8]

Core Signaling Pathways Involving MELK in Mitosis

MELK functions as a central hub in a complex signaling network that governs mitotic progression. It is controlled by upstream signals that dictate its activity and localization, and it, in turn, phosphorylates a range of downstream substrates to execute specific mitotic events.

Upstream Regulation of MELK

The activity and expression of MELK are precisely controlled to ensure it functions only at the appropriate time during the cell cycle.

-

Transcriptional Control (FOXM1): The master mitotic transcription factor, Forkhead Box M1 (FOXM1), directly regulates the expression of a suite of genes required for G2/M progression, including MELK itself.[1][10]

-

Post-Translational Control (CDK1/MAPK): During M-phase, MELK's kinase activity is significantly enhanced through direct phosphorylation by the CDK1-Cyclin B complex (also known as MPF) and Mitogen-Activated Protein Kinase (MAPK).[2][11] This activation primes MELK to phosphorylate its own downstream targets.

-

Localization Control (CDK1/PP4): As described previously, the balance of activity between CDK1 and PP4 dictates the phosphorylation state of MELK's TP-rich region, thereby controlling its translocation to the cell cortex at anaphase.[8]

Downstream Mitotic Functions of MELK

Once activated, MELK phosphorylates a diverse set of substrates to control key mitotic events from entry into mitosis to the final separation of daughter cells.

-

Mitotic Entry: MELK interacts with and phosphorylates CDC25B, a phosphatase that activates CDK1, creating a feedback loop that promotes entry into mitosis.[11][12] Inhibition of MELK has been shown to delay the activation of crucial mitotic kinases like Aurora A, Aurora B, and CDK1, resulting in a delayed G2/M transition.[7]

-

Mitotic Protein Synthesis: A critical and recently discovered role for MELK is in the regulation of protein synthesis during mitosis. MELK directly interacts with and phosphorylates the eukaryotic translation initiation factor 4B (eIF4B) at serine 406.[13][14] This phosphorylation is required for the efficient translation of key survival proteins, most notably the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1), which helps cancer cells endure mitotic stress.[13][15]

-

Cytokinesis: MELK's translocation to the cell cortex in anaphase is essential for its role in cytokinesis. At the cortex, MELK co-localizes and interacts with Anillin, a critical scaffold protein that links the small GTPase RhoA with the actin and myosin components of the contractile ring.[16][17] Overexpression or depletion of MELK disrupts the formation of the cleavage furrow and leads to cytokinesis failure, suggesting MELK activity must be precisely tuned to ensure proper cell division.[2]

-

FOXM1 Activation Loop: In addition to being a transcriptional target of FOXM1, MELK also phosphorylates FOXM1.[6][18] This phosphorylation enhances FOXM1's own transcriptional activity, creating a positive feedback loop that amplifies the expression of a broad network of mitotic genes, including Aurora B and Survivin.[12][18]

References

- 1. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enigmatic MELK: The controversy surrounding its complex role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spatiotemporal regulation of MELK during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissertation or Thesis | EXPLORING THE CONTROVERSIAL ROLE OF MELK IN CANCER | ID: sj139775g | Carolina Digital Repository [cdr.lib.unc.edu]

- 8. Frontiers | Spatiotemporal regulation of MELK during mitosis [frontiersin.org]

- 9. Spatiotemporal regulation of MELK during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FoxM1 is required for execution of the mitotic programme and chromosome stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. pnas.org [pnas.org]

- 14. pnas.org [pnas.org]

- 15. Mitotic MELK-eIF4B signaling controls protein synthesis and tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cortical localization of maternal embryonic leucine zipper kinase (MELK) implicated in cytokinesis in early xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anillin is a scaffold protein that links RhoA, actin, and myosin during cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MELK-Dependent FOXM1 Phosphorylation is Essential for Proliferation of Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

MELK as a Therapeutic Target in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant, albeit controversial, therapeutic target in oncology. Overexpressed in a wide array of human cancers and often correlated with poor prognosis, MELK plays a crucial role in fundamental cellular processes such as cell cycle progression, apoptosis, and spliceosome regulation. This technical guide provides a comprehensive overview of MELK's function in cancer, details the development and mechanism of its inhibitors, summarizes key quantitative data from preclinical and clinical studies, and outlines relevant experimental protocols.

Introduction: The Role of MELK in Cancer

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is highly expressed during embryogenesis and in various cancer types, while its expression is low in most normal adult tissues. This differential expression profile makes it an attractive target for cancer therapy. MELK is implicated in several oncogenic processes, including the regulation of cell cycle, apoptosis, and epithelial-to-mesenchymal transition (EMT). Its overexpression has been linked to poor prognosis in cancers such as breast, prostate, and glioblastoma.

However, the role of MELK as a cancer-specific dependency has been a subject of debate. Some studies have suggested that MELK is not essential for the survival of cancer cells, questioning its validity as a therapeutic target. Despite this, ongoing research continues to explore its potential, with a focus on identifying patient populations that may benefit from MELK-targeted therapies.

MELK Signaling Pathways

MELK is involved in multiple signaling pathways that are critical for cancer cell proliferation and survival. One of the key functions of MELK is its interaction with the spliceosome, where it phosphorylates several components, thereby regulating alternative splicing. This activity can lead to the production of pro-oncogenic protein isoforms.

Caption: MELK signaling pathways in the nucleus.

Therapeutic Inhibition of MELK

The potential of MELK as a therapeutic target has led to the development of small molecule inhibitors. One of the most studied inhibitors is OTS167 (onalespib), which has shown potent anti-tumor activity in various preclinical models.

Mechanism of Action of MELK Inhibitors

MELK inhibitors like OTS167 typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling pathways controlled by MELK, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.

Caption: Mechanism of action of a MELK inhibitor.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of MELK inhibitors.

Table 1: In Vitro Potency of MELK Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| OTS167 | MDA-MB-231 | Breast | 1.9 | |

| OTS167 | A549 | Lung | 3.4 | |

| OTS167 | U251 | Glioblastoma | 5.6 |

Table 2: Clinical Trial Data for OTS167

| Trial ID | Phase | Cancer Type | Number of Patients | Key Findings |

| NCT01915512 | I | Advanced Solid Tumors | 42 | MTD established, some stable disease observed |

| NCT02795520 | II | Triple-Negative Breast Cancer | 30 | Limited single-agent efficacy |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study MELK and its inhibitors.

Kinase Assay

Objective: To determine the in vitro potency of a compound against MELK kinase activity.

Methodology:

-

Recombinant human MELK protein is incubated with a specific substrate (e.g., a peptide with a MELK phosphorylation motif) and ATP in a reaction buffer.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified, typically using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: Workflow for a typical in vitro kinase assay.

Cell Viability Assay

Objective: To assess the effect of a MELK inhibitor on the viability of cancer cells.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with the MELK inhibitor at a range of concentrations for a specific duration (e.g., 72 hours).

-

A viability reagent, such as CellTiter-Glo®, is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Luminescence is measured using a plate reader.

-

The results are normalized to vehicle-treated control cells, and IC50 values are determined.

Conclusion and Future Directions

MELK remains a compelling, yet complex, target in oncology. While the initial excitement has been tempered by challenges in clinical development and debates over its fundamental role in cancer cell survival, the overexpression of MELK in numerous tumors and its involvement in critical oncogenic pathways warrant further investigation. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to MELK-targeted therapies. Combination strategies, where MELK inhibitors are used with other anti-cancer agents, may also unlock the full therapeutic potential of targeting this kinase. The development of more potent and selective next-generation inhibitors will also be crucial for advancing this therapeutic approach.

Technical Whitepaper: The Role of SOS1 Inhibition in G1 Cell Cycle Arrest

Audience: Researchers, scientists, and drug development professionals.

Abstract: The RAS/MAPK signaling cascade is a critical regulator of cell proliferation, and its hyperactivation is a hallmark of many human cancers. A key upstream activator in this pathway is the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) responsible for converting RAS to its active GTP-bound state. Inhibition of the SOS1:RAS protein-protein interaction presents a compelling therapeutic strategy to attenuate oncogenic signaling. This document details the mechanism by which SOS1 inhibition leads to G1 phase cell cycle arrest, provides quantitative data from relevant preclinical studies, outlines key experimental protocols for mechanism validation, and visualizes the core signaling pathway and experimental workflows. While the compound HTH-01-091 TFA is primarily characterized in the literature as a MELK inhibitor with modest antiproliferative effects, this guide will focus on the well-established and potent mechanism of SOS1 inhibition as a means of inducing cell cycle arrest.

Core Mechanism: SOS1 Inhibition Blocks MAPK Signaling to Induce G1 Arrest

The RAS proteins (KRAS, NRAS, HRAS) function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. SOS1 facilitates this activation by catalyzing the exchange of GDP for GTP. Once activated, RAS initiates a downstream phosphorylation cascade, primarily through the RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.

The terminal kinase in this cascade, ERK, translocates to the nucleus and phosphorylates various transcription factors. This leads to the upregulation of key genes required for cell cycle progression, most notably Cyclin D1. Cyclin D1 binds to and activates cyclin-dependent kinases 4 and 6 (CDK4/6). This complex then phosphorylates the Retinoblastoma (Rb) protein, causing it to release the E2F transcription factor. Once liberated, E2F drives the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.

By inhibiting the SOS1:RAS interaction, small molecules prevent the activation of RAS, thereby suppressing the entire downstream RAF-MEK-ERK cascade. The resulting decrease in ERK activity leads to reduced Cyclin D1 expression, preventing Rb phosphorylation and keeping E2F sequestered. This effectively blocks cells from overcoming the G1 restriction point, leading to G1 phase cell cycle arrest and a halt in proliferation.

Caption: SOS1 inhibition blocks the RAS-RAF-MEK-ERK cascade, preventing G1/S transition.

Quantitative Data Summary

The efficacy of SOS1 inhibitors is quantified through biochemical assays, analysis of downstream signaling, and cell-based proliferation and cycle arrest assays. The data presented below is representative of potent SOS1 inhibitors like BI-3406 and MRTX0902, evaluated in relevant cancer cell lines.

Table 1: Biochemical and Cellular Potency of SOS1 Inhibitors

| Parameter | Assay Type | Cell Line | IC₅₀ / Effect | Reference |

|---|---|---|---|---|

| SOS1:KRAS Interaction | Biochemical Assay | N/A | 21 nM | |

| RAS-GTP Levels | RAS Pulldown | KRASG12C Cells | >50% reduction | |

| p-ERK Levels | Western Blot | KRASmut CRC Cells | Significant reduction | |

| Cell Proliferation | Viability Assay | NCI-H358 (KRASG12C) | Potent antiproliferative effect |

| Cell Proliferation | Viability Assay | SW837 (KRASG12C) | Potent antiproliferative effect | |

Table 2: Effect of SOS1 Inhibition on Cell Cycle Distribution

| Treatment | Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

|---|---|---|---|---|---|

| Control (DMSO) | Human Carcinoma | ~50% | ~35% | ~15% | |

| SOS1 Inhibitor | Human Carcinoma | ~70-80% | ~10-15% | ~5-10% |

Note: Values are illustrative based on typical G1 arrest profiles induced by pathway inhibitors.

Key Experimental Protocols

Protocol: Western Blot for Phospho-ERK (p-ERK) Analysis

This protocol verifies target engagement by measuring the phosphorylation status of ERK, a key downstream node in the pathway.

-

Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H358, SW837) and allow them to adhere overnight. Treat cells with varying concentrations of the SOS1 inhibitor or DMSO (vehicle control) for a specified time (e.g., 6 or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load 15-20 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK (t-ERK) overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system. Quantify band intensities to determine the ratio of p-ERK to t-ERK.

Protocol: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Plate 1-2 x 10⁶ cells and treat with the SOS1 inhibitor or DMSO for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of double-stranded RNA.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram. The software will model the peaks to quantify the percentage of the cell population in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Caption: Experimental workflow for quantifying cell cycle arrest via flow cytometry.

Conclusion

Targeting the SOS1:RAS interaction is a validated strategy for inhibiting the oncogenic RAS/MAPK pathway. As demonstrated, this inhibition effectively downregulates the expression of critical cell cycle regulators like Cyclin D1, leading to a robust G1 phase arrest in cancer cells dependent on this pathway. The experimental protocols provided herein offer a clear framework for assessing the mechanism of action and cellular impact of novel SOS1 inhibitors. This approach holds significant promise for the development of targeted therapies, particularly in KRAS-mutant cancers where direct inhibition has been challenging.

The Role of Maternal Embryonic Leucine Zipper Kinase (MELK) in Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that has emerged as a significant driver of tumor progression and metastasis in a variety of cancers, including triple-negative breast cancer (TNBC), esophageal squamous cell carcinoma (ESCC), and lung cancer.[1][2][3] Overexpressed in numerous malignancies and often correlated with poor prognosis, MELK plays a pivotal role in fundamental cellular processes that are hijacked by cancer cells to facilitate metastatic dissemination.[1][4] This technical guide provides an in-depth exploration of MELK's involvement in metastasis, detailing the core signaling pathways, providing a summary of quantitative data from key studies, and offering detailed protocols for essential experimental investigations.

MELK Signaling in Metastasis

MELK's influence on metastasis is multifaceted, primarily through its interaction with and modulation of several key oncogenic signaling pathways. These pathways govern processes such as epithelial-mesenchymal transition (EMT), cancer stem cell (CSC) maintenance, cell migration, and invasion.

The FOXM1 Signaling Axis

A central mechanism by which MELK promotes metastasis is through the phosphorylation and activation of the Forkhead Box M1 (FOXM1) transcription factor.[1][2] FOXM1 is a master regulator of cell cycle progression and its activation by MELK leads to the transcription of genes crucial for mitosis, such as PLK1, Cyclin B1, and Aurora B.[2][5] This enhanced proliferative signaling contributes to the aggressive growth of primary tumors and the establishment of metastatic colonies. Furthermore, mutant p53, common in many aggressive cancers, can induce MELK expression by releasing the wild-type p53's suppression of FOXM1, creating a feed-forward loop that sustains tumor progression.[1][6]

NF-κB and Epithelial-Mesenchymal Transition (EMT)

MELK has been shown to facilitate metastasis by modulating the NF-κB pathway, a critical regulator of EMT.[1][6] EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, characterized by increased motility and invasiveness, which are prerequisites for metastasis.[7] MELK can interact with and promote the phosphorylation of IκB kinase (IKK), leading to the activation of the NF-κB pathway.[8] This, in turn, can upregulate the expression of EMT-inducing transcription factors like Slug and Twist1, and mesenchymal markers such as N-cadherin, while downregulating epithelial markers like E-cadherin.[3][9]

Regulation of TGF-β Signaling

The interaction between MELK and the Transforming Growth Factor-β (TGF-β) signaling pathway appears to be context-dependent. Some studies suggest that MELK can inhibit EMT by interacting with Smad proteins, thereby repressing TGF-β/Smad-mediated signaling.[10][11] In this context, TGF-β stimulation has been shown to downregulate MELK expression.[10] This suggests a complex regulatory interplay where the specific cellular environment and cancer type may dictate the outcome of MELK's interaction with the TGF-β pathway.

Other Implicated Pathways

-

Wnt/Notch Signaling: In oral squamous cell carcinoma (OSCC), MELK has been shown to augment cancer development by mediating the Wnt/Notch signaling pathway, which is also linked to EMT.[7]

-

PI3K/Akt/mTOR Signaling: MELK can enhance osteosarcoma proliferation and metastasis through the regulation of PCNA and MMP9 via the PI3K/Akt/mTOR signaling pathway.[4] In endometrial carcinoma, MELK interacts with MLST8 to activate both mTORC1 and mTORC2.[12]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies investigating MELK's role in metastasis.

Table 1: Correlation of MELK Expression with Clinical Outcomes

| Cancer Type | Finding | Reference |

| Breast Cancer | High MELK expression correlates with worse overall survival, recurrence-free survival, and distant metastasis-free survival.[1][13] | [1],[13] |

| Breast Cancer | For distant metastasis-free survival, the high-MELK expression cohort had a median time of 41.64 months, compared to 137.00 months in the low-expression cohort.[1] | [1] |

| Esophageal Squamous Cell Carcinoma | High MELK expression is associated with poor overall survival.[8] | [8] |

| Lung Adenocarcinoma | High MELK expression is negatively correlated with patient survival.[3] | [3] |

Table 2: In Vitro Effects of MELK Modulation on Metastatic Phenotypes

| Cell Line(s) | Experiment | Result | Reference |

| MDA-MB-231, BT-549 (TNBC) | MELK inhibition (OTSSP167) | Significantly reduced cell migration in scratch-wound assays.[1] | [1] |

| MDA-MB-231 (TNBC) | MELK knockdown or inhibition | Reduced mammosphere formation efficiency by approximately 50%.[1] | [1] |

| 95-D (Lung Adenocarcinoma) | MELK overexpression | Promoted cell migration and invasion in Transwell assays.[14] | [14] |

| H1299, H1975 (Lung Adenocarcinoma) | MELK knockdown | Inhibited cell migration and invasion in Transwell assays.[14] | [14] |

| OSCC cell lines | MELK knockdown | Inhibited cell proliferation, migration, and invasion.[7] | [7] |

Table 3: In Vivo Effects of MELK Modulation on Metastasis

| Cancer Model | Experiment | Result | Reference |

| TNBC CAM Assay (MCF7 cells) | MELK overexpression | 3.5-fold increase in metastatic cells in the liver and over a 2-fold increase in the lungs.[1] | [1] |

| TNBC CAM Assay (T47D cells) | MELK overexpression | Significant increase in metastatic cells in the liver and lungs.[1] | [1] |

| ESCC Nude Mice Model | MELK overexpression | Greatly accelerated tumor growth and lung metastasis.[2] | [2] |

| TNBC Xenograft Mouse Model | CRISPR MELK-knockout | Suppression of lung metastasis and improved overall survival.[15] | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate MELK's role in metastasis.

Transwell Migration and Invasion Assay

This assay is used to quantify the migratory and invasive potential of cancer cells in vitro.[3][10]

-

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. For invasion assays, the membrane is coated with an extracellular matrix (ECM) component like Matrigel. Cells migrate or invade through the pores towards a chemoattractant in the lower chamber.

-

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Cell culture medium (serum-free for upper chamber, serum-containing for lower chamber as chemoattractant)

-

PBS, Trypsin-EDTA

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Cotton swabs

-

Microscope

-

-

Protocol:

-

For Invasion Assay: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow for gelation.

-

Cell Preparation: Culture cells to 70-80% confluency. Starve cells in serum-free medium for 12-24 hours.

-

Seeding: Trypsinize and resuspend cells in serum-free medium. Seed a defined number of cells (e.g., 5 x 104) into the upper chamber of the Transwell inserts.

-

Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate at 37°C for a period determined by the cell type's migratory/invasive capacity (e.g., 24-48 hours).

-

Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde for 10-15 minutes. Stain with 0.1% crystal violet for 20 minutes.

-

Quantification: Wash the inserts with water and allow them to dry. Count the stained cells in several random fields of view under a microscope.

-

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.[1][11]

-

Principle: Cancer stem cells, when cultured in non-adherent conditions with specific growth factors, can form three-dimensional spherical colonies called mammospheres.

-

Materials:

-

Ultra-low attachment plates or flasks

-

Mammosphere medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF, heparin)

-

Trypsin-EDTA

-

Cell strainer (40 µm)

-

-

Protocol:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension by passing them through a 40 µm cell strainer.

-

Seeding: Plate cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with mammosphere medium.

-

Incubation: Culture the cells at 37°C in a humidified incubator for 5-10 days.

-

Quantification: Count the number of mammospheres (typically >50 µm in diameter) per well using a microscope.

-

Serial Passaging (for self-renewal): Collect the primary mammospheres, dissociate them into single cells using trypsin, and re-plate them under the same conditions to assess the formation of secondary mammospheres.

-

Western Blotting for MELK and Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins.[14]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

-

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MELK, anti-phospho-FOXM1, anti-E-cadherin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Protocol:

-

Sample Preparation: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

In Vivo Metastasis Models

This model assesses tumor growth and metastasis in a living organism.[2][16]

-

Principle: Human cancer cells are injected into immunocompromised mice, and tumor formation and metastasis to distant organs are monitored.

-

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Human cancer cells (e.g., MDA-MB-231 for breast cancer)

-

Sterile PBS or cell culture medium for injection

-

Syringes and needles

-

Calipers for tumor measurement

-

Imaging system (for luciferase-tagged cells)

-

-

Protocol:

-

Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or medium at a specific concentration (e.g., 1-2 x 106 cells in 100-200 µL).

-

Injection: Inject the cell suspension into the mice. Common injection sites include the mammary fat pad (orthotopic model for breast cancer) or the tail vein (experimental metastasis model).

-

Monitoring: Monitor the mice regularly for tumor growth. Measure tumor volume using calipers for subcutaneous tumors. For experimental metastasis models, monitor for signs of distress and use in vivo imaging (e.g., bioluminescence) if using tagged cells.

-

Endpoint Analysis: At the end of the experiment, euthanize the mice and harvest primary tumors and distant organs (e.g., lungs, liver).

-

Metastasis Quantification: Count the number of metastatic nodules on the surface of the organs. Perform histological analysis (e.g., H&E staining or immunohistochemistry) to confirm the presence of metastases.

-

A relatively rapid and cost-effective in vivo model to study angiogenesis and metastasis.[1][15]

-

Principle: Fertilized chicken eggs provide a highly vascularized membrane (the CAM) that can support the growth of transplanted cancer cells and allow for the study of extravasation and metastasis to embryonic organs.

-

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs for 9-10 days.

-

Windowing: Create a small window in the eggshell to expose the CAM.

-

Cell Inoculation: Gently place a defined number of cancer cells (e.g., 1 x 106) onto the CAM.

-

Incubation: Seal the window and continue to incubate the eggs for several days (e.g., 7-9 days).

-

Metastasis Analysis: Harvest the embryonic liver and lungs. Use methods like qPCR for human-specific Alu sequences or immunohistochemistry to detect and quantify human metastatic cells in the embryonic organs.

-

Conclusion

The evidence strongly implicates MELK as a key promoter of metastasis across multiple cancer types. Its role in activating critical oncogenic pathways like FOXM1 and NF-κB, which in turn drive cell proliferation, EMT, and the maintenance of cancer stem cells, makes it a compelling target for therapeutic intervention.[1][2][6] The quantitative data consistently link high MELK expression to poor clinical outcomes and increased metastatic potential.[1][8][13] The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the mechanisms of MELK-driven metastasis and to evaluate the efficacy of novel MELK inhibitors.[17] Future research should continue to explore the complex signaling networks involving MELK and focus on the development of highly specific and potent inhibitors to translate these preclinical findings into effective anti-metastatic therapies.

References

- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.6. Transwell cell migration and invasion assays [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. corning.com [corning.com]

- 7. researchgate.net [researchgate.net]

- 8. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]

- 9. The Chicken Chorioallantoic Membrane Tumor Assay as a Relevant In Vivo Model to Study the Impact of Hypoxia on Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 11. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 15. Chick chorioallantoic membrane (CAM) assay as an in vivo model to study the effect of newly identified molecules on ovarian cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]